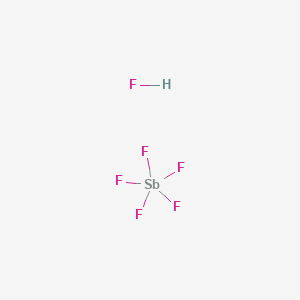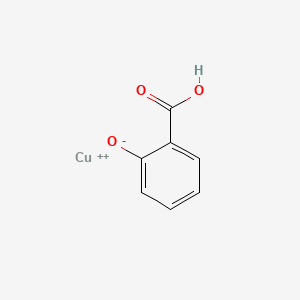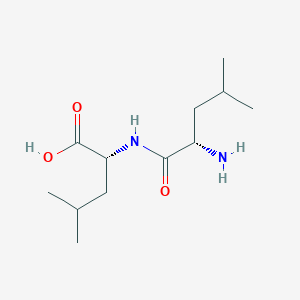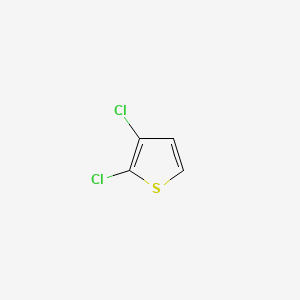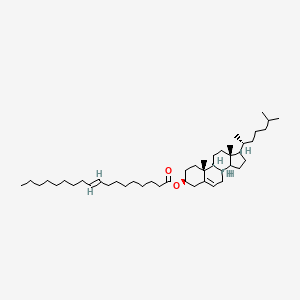
Eisen(III)-citrat-Trihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric citrate trihydrate, also known as iron(III) citrate trihydrate, is a coordination complex formed by the reaction of ferric ions with citric acid. This compound is typically found as a dark orange-red brown solid and is known for its solubility in water. Ferric citrate trihydrate is used in various applications, including medicine, where it helps regulate iron levels in patients with chronic kidney disease.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Upon ingestion, ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract. The molecules are absorbed in the same highly regulated physiological pathway as dietary iron. In the bloodstream, ferrous iron is oxidized back to ferric iron, which binds to transferrin, an iron transfer protein that transports iron to the bone marrow for incorporation into hemoglobin for red blood cell production .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric citrate trihydrate can be synthesized by reacting ferric hydroxide with citric acid. The process involves preparing a ferric hydroxide slurry, which is then treated with a citrate ion source. The reaction is typically carried out at elevated temperatures, around 80-100°C, and maintained for 1 to 4 hours to obtain a clear solution .
Industrial Production Methods
In industrial settings, the production of pharmaceutical-grade ferric citrate involves a one-pot process. This method combines ferric ions with a base to form ferric hydroxide, which is then treated with citric acid to yield ferric citrate. The process is designed to ensure high purity and consistency, making it suitable for medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ferric citrate trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions in ferric citrate can be reduced to ferrous ions under certain conditions, such as exposure to light, especially blue and ultraviolet light.
Complexation Reactions: Ferric citrate forms various coordination complexes with citric acid, which can exist in equilibrium depending on the pH and concentration of the reactants.
Common Reagents and Conditions
Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light, can reduce ferric ions to ferrous ions.
Complexation: The presence of excess citrate anions can lead to the formation of negatively charged complexes.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ferric ammonium citrate
- Ferric chloride
- Sodium ferrous citrate
Uniqueness
Ferric citrate trihydrate is unique due to its dual functionality as both a phosphate binder and an iron supplement. This dual action makes it particularly valuable in treating conditions like hyperphosphatemia and iron deficiency anemia in patients with chronic kidney disease .
Eigenschaften
CAS-Nummer |
17217-76-4 |
|---|---|
Molekularformel |
C6H14FeO10 |
Molekulargewicht |
302.01 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;trihydrate |
InChI |
InChI=1S/C6H8O7.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H2 |
InChI-Schlüssel |
HCQHEELQALBYIW-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Fe+3] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.[Fe] |
Herkunft des Produkts |
United States |
Q1: What is the role of Ferric citrate trihydrate in the context of uranium removal using nanoscale zero-valent iron particles?
A1: While the provided research paper [] focuses on carbon-supported nanoscale zero-valent iron particles for uranium removal and doesn't directly investigate Ferric citrate trihydrate, it highlights the importance of understanding iron's role in the process. Ferric citrate trihydrate, a source of soluble ferric iron, can be relevant in this context. When zero-valent iron particles oxidize during uranium removal, ferric iron species are generated. Studying Ferric citrate trihydrate could provide insights into the behavior of these ferric iron species, their interactions with uranium, and their potential impact on the overall removal efficiency. This understanding can contribute to optimizing uranium removal strategies using iron-based materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


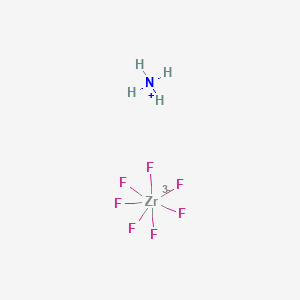
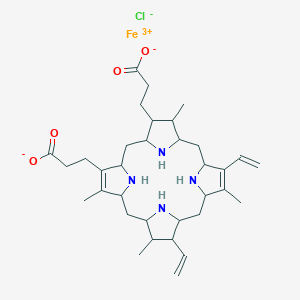

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)
